molecular formula C20H27FN4O4 B2457793 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1286706-41-9

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2457793
CAS No.: 1286706-41-9
M. Wt: 406.458
InChI Key: AVZOAOHDIAIAMC-UHFFFAOYSA-N
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Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H27FN4O4 and its molecular weight is 406.458. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O4/c21-15-3-5-16(6-4-15)24-20(28)25-9-7-14(8-10-25)12-22-18(26)19(27)23-13-17-2-1-11-29-17/h3-6,14,17H,1-2,7-13H2,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZOAOHDIAIAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research.

Structural Characteristics

The compound features a complex structure that includes:

  • Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
  • Tetrahydrofuran moiety : A five-membered ether ring that may enhance solubility and bioavailability.
  • Fluorophenyl group : The presence of fluorine can influence the compound's interaction with biological targets.

The molecular formula is C22H23FN4O5, with an approximate molecular weight of 406.458 g/mol.

Research indicates that this compound acts primarily as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is crucial in B-cell receptor signaling pathways, which are essential for the proliferation and survival of B-cells. By inhibiting BTK, this compound may hinder the growth of malignant B-cells, making it a candidate for treating conditions like chronic lymphocytic leukemia (CLL) and multiple myeloma.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies : The compound has shown promising results against various cancer cell lines, indicating cytotoxic effects that warrant further exploration in clinical settings .

Immune Modulation

The inhibition of BTK not only affects cancer cells but also has implications for autoimmune diseases. By modulating B-cell activity, this compound could potentially be used to manage conditions characterized by excessive immune responses.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N1-(2-fluorophenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamideC20H21FN4O3Different phenyl group; potential therapeutic uses
N1-(5-chloropyridin-2-yil)-N2-(4-(dimethylamino)carbonyl)-cyclohexaneC18H22ClN3O2Anti-clotting properties
N1-(5-chloropyridin-2-yil)-N2-(3-(dimethylamino)-phenyl)oxamideC18H20ClN3O2Explored for anti-inflammatory effects

The unique combination of functional groups in N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yil)methyl)oxalamide enhances its biological activity compared to these similar compounds.

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